molecular formula C12H7N5O9 B1678867 Nifursol CAS No. 16915-70-1

Nifursol

Cat. No.: B1678867
CAS No.: 16915-70-1
M. Wt: 365.21 g/mol
InChI Key: XXUXXCZCUGIGPP-ACAGNQJTSA-N
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Preparation Methods

Nifursol is synthesized through a series of chemical reactions involving the formation of its nitrofuran and benzohydrazide components. The synthetic route typically involves the reaction of 2-hydroxy-3,5-dinitrobenzoic acid with hydrazine to form the benzohydrazide intermediate. This intermediate is then reacted with 5-nitrofurfural to produce this compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Properties

CAS No.

16915-70-1

Molecular Formula

C12H7N5O9

Molecular Weight

365.21 g/mol

IUPAC Name

2-hydroxy-3,5-dinitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5-

InChI Key

XXUXXCZCUGIGPP-ACAGNQJTSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Appearance

Solid powder

melting_point

227 - 229 °C

16915-70-1

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,5-dinitrosalicylic acid-(5-nitrofurfurylidene)hydrazide
nifursol

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of nifursol against Histomonas meleagridis?

A1: While the exact mechanism of action remains unclear, research suggests that This compound, like other nitrofurans, inhibits bacterial enzyme systems crucial for energy metabolism. This disrupts essential cellular processes in Histomonas meleagridis, ultimately leading to parasite death. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C11H7N5O7, and its molecular weight is 337.2 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Several research papers mention utilizing various spectroscopic techniques for This compound analysis. High-performance liquid chromatography (HPLC) with diode array detection [], electron-capture gas chromatography [], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ] are commonly employed for detection and quantification.

Q4: How stable is this compound in different feed formulations?

A4: While specific data on feed stability is limited in the provided research, HPLC methods have been developed to determine This compound concentrations in various feed types, including concentrates, premixes, and finished turkey feeds, implying its stability in these matrices for a certain duration. [, ]

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research focuses on the anti-histomonal activity of this compound. There is no mention of this compound acting as a catalyst in any chemical reaction.

Q6: How does the structure of this compound contribute to its anti-histomonal activity?

A6: While specific SAR studies are not described in the provided research, it is known that the nitrofuran moiety plays a crucial role in the biological activity of this class of compounds. [, ] Modifications to this structure could potentially alter its efficacy.

Q7: Are there specific formulation strategies to improve this compound's stability in feed?

A7: While the provided research primarily focuses on analytical methods and efficacy, it highlights the use of additives like butylhydroxytoluene to prevent This compound degradation during extraction. [] This suggests that specific formulation strategies might be employed to enhance its stability in feed.

Q8: How is this compound metabolized and excreted in poultry?

A8: Research indicates that This compound is metabolized into various compounds, including 3,5-dinitrosalicylic acid hydrazide (DNSAH), which serves as a marker residue for regulatory purposes. [, ] These metabolites are found in various tissues, including muscle, liver, and gizzards, and are excreted through feces. []

Q9: What is the minimum effective concentration of this compound for preventing histomoniasis in turkeys?

A9: Research shows that dietary This compound levels between 25 and 50 ppm are effective in preventing histomoniasis mortality and morbidity in turkeys. [, ]

Q10: Are there any known cases of resistance to this compound in Histomonas meleagridis?

A10: While the provided research does not specifically address This compound resistance, the emergence of histomoniasis in poultry after the ban of This compound and dimetridazole in the EU raises concerns about potential resistance development. [, ]

Q11: What are the potential toxicological concerns associated with this compound use?

A11: While not extensively discussed in the provided articles, the ban of This compound in the EU stems from concerns about potential carcinogenic effects in humans, highlighting the importance of further research into its long-term safety profile. []

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